iHAP1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

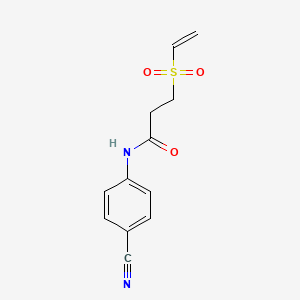

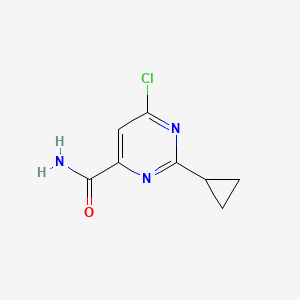

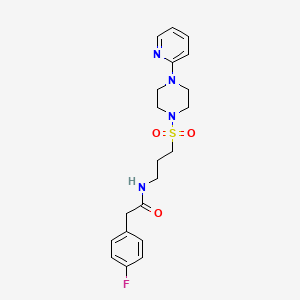

iHAP1, also known as (2-Chloro-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone, is an allosteric activator of protein phosphatase 2A (PP2A) and has been found to inhibit the proliferation of lymphoblastic leukemia (T-ALL) cell lines . It is also known to inhibit tubulin polymerization .

Molecular Structure Analysis

The molecular structure of iHAP1 is C20H14ClNO2S . The exact structure is not provided in the search results.

Chemical Reactions Analysis

iHAP1 is known to inhibit tubulin polymerization . It does not bind to protein phosphatase 2 regulatory subunit 1A (PPP2R1A) when used at a concentration of 20 µM nor activate PP2A-B55α, PP2A-B56α, or PP2A-B56ε in a cell-free dephosphorylation assay at 10 µM .

Physical And Chemical Properties Analysis

iHAP1 has a molecular weight of 367.85 and a molecular formula of C20H14ClNO2S . It is soluble to 50 mM in DMSO .

科学研究应用

Cancer Therapy

Tubulin inhibitors have been recognized as potential anticancer agents . They have shown potent cytotoxicity against a broad spectrum of human tumor cell lines . iHAP1, a type of Tubulin inhibitor, has displayed potent anti-tumor activity against both KOPT-K1 xenografts in mice and T-ALL cells in a transgenic zebrafish model .

Vascular Disruption/Angiogenesis

Tubulin inhibitors have exhibited abilities to inhibit the formation of new blood vessels as well as disrupt existing blood vessels . They act as vascular disrupting agents (VDAs), inducing rapid tumor vessel occlusion and massive tumor necrosis .

Nanoparticle Drug Delivery

Recent research has shown that nanoparticle drug delivery of tubulin inhibitors can introduce positive changes in the pharmacokinetics and pharmacodynamics of chemotherapeutics . This includes improving solubility, enhancing half-life by avoiding first pass kidney clearance, and greatly augmenting drug concentrations in tumor cells .

Microtubule Destabilization

Tubulin inhibitors act either as microtubule stabilizing agents (MSAs) or microtubule destabilizing agents (MDAs) . iHAP1 has been found to directly block microtubule assembly both in vitro and in vivo, acting as a microtubule poison .

Cell Cycle Arrest

iHAP1 treatment has been observed to cause cells to arrest in the G2–M phase of the cell cycle . This disruption of the cell cycle can lead to the death of cancer cells.

Induction of Apoptosis

In addition to causing cell cycle arrest, iHAP1 treatment has also been found to induce apoptosis in cancer cells . This programmed cell death is another mechanism through which tubulin inhibitors can exert their anti-cancer effects.

作用机制

Target of Action

The primary target of Tubulin Inhibitor 6, also known as (2-Chloro-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone or iHAP1, is the protein tubulin . Tubulin is a globular protein that polymerizes into structures called microtubules, which are vital for many cellular processes, including cell division, cell motility, and intracellular trafficking .

Mode of Action

Tubulin Inhibitor 6 interacts with its target by binding to a novel tubulin site, disrupting microtubule networks in cells . This compound destabilizes microtubules by acting as a molecular plug that sterically inhibits the curved-to-straight conformational switch in the α-tubulin subunit, and by sequestering tubulin dimers into assembly incompetent oligomers . This unique mechanism of action results in the arrest of cells in the G2/M phase of the cell cycle and induces cell death .

Biochemical Pathways

The primary biochemical pathway affected by Tubulin Inhibitor 6 is the microtubule dynamics during cell division . By interfering with this pathway, the compound arrests cells in mitosis and often promotes senescence or apoptotic cell death . This is the primary strategy of chemotherapies .

Pharmacokinetics

Similar tubulin inhibitors have been reported to bind to tubulin rapidly, and this binding is reversible and independent of temperature

Result of Action

The result of Tubulin Inhibitor 6’s action at the molecular level is the destabilization of microtubules and the sequestration of tubulin dimers into assembly incompetent oligomers . At the cellular level, this leads to the arrest of cells in the G2/M phase of the cell cycle and the induction of cell death . This can lead to the inhibition of tumor growth, making Tubulin Inhibitor 6 a potential therapeutic agent for cancer treatment .

Action Environment

The action, efficacy, and stability of Tubulin Inhibitor 6 can be influenced by various environmental factors. For instance, the temperature can affect the binding of the compound to tubulin . Additionally, the cellular environment, particularly the presence of other proteins and cellular components, can influence the compound’s ability to disrupt microtubule networks

安全和危害

属性

IUPAC Name |

(2-chlorophenothiazin-10-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2S/c1-24-15-9-6-13(7-10-15)20(23)22-16-4-2-3-5-18(16)25-19-11-8-14(21)12-17(19)22/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWHYHPUEDNIQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | |

CAS RN |

105925-39-1 |

Source

|

| Record name | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

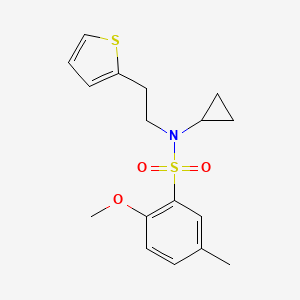

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)

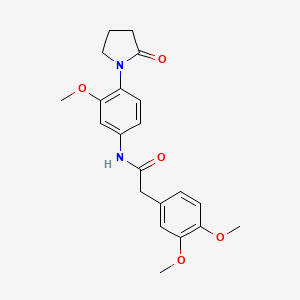

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)

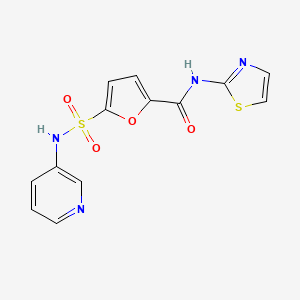

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)

![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)